molecular formula C9H5ClN2O2 B1348196 4-Chloro-8-nitroquinoline CAS No. 23833-99-0

4-Chloro-8-nitroquinoline

Cat. No.: B1348196
CAS No.: 23833-99-0
M. Wt: 208.6 g/mol
InChI Key: AOATVJLAFLBGPZ-UHFFFAOYSA-N
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Description

4-Chloro-8-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 . It is a solid substance stored at refrigerator temperatures .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational methods such as DFT/TD-DFT . These methods can provide insights into the geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of the compound .


Chemical Reactions Analysis

The vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines has been studied . The structures of this compound and its derivatives were determined by single-crystal X-ray diffraction measurements .

Scientific Research Applications

DNA Damage and Carcinogenicity

  • DNA Adduct Formation and Carcinogenicity : 4-Nitroquinoline 1-oxide, a related compound, is known to produce DNA adducts after being metabolized to 4-hydroxyaminoquinoline 1-oxide. This process involves the formation of 8-hydroxydeoxyguanosine (8OHdG), indicative of oxidative DNA damage. Reactive oxygen species (ROS) are involved in the generation of 8OHdG by 4-Nitroquinoline 1-oxide, suggesting its role in eliciting genotoxicity (Arima et al., 2006).

Antibacterial Properties

  • Antibacterial Properties of Derivatives : New 8-nitrofluoroquinolone models, which include derivatives of 4-Chloro-8-nitroquinoline, have shown interesting antibacterial activity against both gram-positive and gram-negative strains. Specific derivatives exhibited good activity against S. aureus (Al-Hiari et al., 2007).

Spectroscopic Characterization

  • Spectroscopic Studies : Spectroscopic characterization of 8-nitroquinoline and similar compounds like 8-chloroquinoline has been conducted using techniques like FTIR, FT-Raman, and NMR. These studies are crucial for understanding the structural and electronic properties of these compounds, which can be influential in their applications in various scientific fields (Arjunan et al., 2011).

Mutagenic Spectrum Analysis

  • Genome Sequencing to Understand Mutagenicity : 4-Nitroquinoline 1-oxide has been used as a mutagen in genetic studies. Whole genome sequencing has been employed to determine the full mutagenic spectrum of this compound in model organisms. This research contributes to a deeper understanding of the DNA damage and repair mechanisms (Downes et al., 2014).

Synthesis and Chemical Reactions

  • Chemical Synthesis : The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a compound related to this compound, has been achieved through a process involving cyclization, nitrification, and chlorination. This research highlights the methodology for producing such compounds, which is essential for their application in various scientific research fields (Zhao et al., 2017).

Molecular Dynamics and DFT Calculations

  • Computational Analysis of Derivatives : Studies involving 8-hydroxyquinoline derivatives, such as 8-hydroxy-5-nitroquinoline, have been conducted using DFT calculations and molecular dynamics simulations. These studies provide insights into the reactive properties of these compounds, which can be pivotal in understanding their behavior in various applications (Sureshkumar et al., 2018).

Applications in Carcinogenesis Models

  • Carcinogenesis Model Development : 4-Nitroquinoline 1-oxide has been used in studies concerning experimental oral carcinogenesis to induce squamous cell carcinoma in animal models. This kind of research is crucial for understanding the mechanisms of cancer development and testing potential treatments (Nauta et al., 1996).

Photodynamic Activity

  • Investigating Photodynamic Activity : 4-Nitroquinoline-l-oxide and related compounds have been demonstrated to have photodynamic activity. This property is significant in the context of cancer research, where photodynamic therapy is an emerging treatment modality (Nagata et al., 1967).

Safety and Hazards

The safety information for 4-Chloro-8-nitroquinoline indicates that it is a hazardous substance. It has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on further exploring the synthesis protocols, functionalization for biological and pharmaceutical activities, and potential applications of quinoline derivatives .

Biochemical Analysis

Biochemical Properties

4-Chloro-8-nitroquinoline plays a crucial role in biochemical reactions, particularly in the study of enzyme interactions and inhibition. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The compound’s nitro group can undergo reduction, leading to the formation of reactive intermediates that can bind covalently to proteins and other biomolecules, thereby inhibiting their function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways . Additionally, this compound can inhibit cell proliferation and induce apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to DNA and proteins, leading to the formation of adducts that interfere with their normal function. It can also inhibit enzymes by binding to their active sites or by forming covalent bonds with essential amino acid residues . These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxic or adverse effects. Studies have shown that high doses of this compound can induce liver and kidney damage, as well as hematological changes in animal models . Threshold effects have also been observed, where certain dosages are required to elicit specific biological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo reduction and oxidation reactions, leading to the formation of metabolites that can interact with other biomolecules . These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect mitochondrial function and induce oxidative stress .

Properties

IUPAC Name

4-chloro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOATVJLAFLBGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346218
Record name 4-Chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805762
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23833-99-0
Record name 4-Chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a similar fashion using route 11 general procedure 57, 4-chloroquinoline 462 (5.0 g, 30.7 mmol), fuming HNO3 (8.3 ml) and concentrated H2SO4 (16.6 ml) to give the title compound (2.3 g, 36%) which was used in the next step without further purification.
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5 g
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8.3 mL
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16.6 mL
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Yield
36%

Synthesis routes and methods II

Procedure details

4-Chloroquinoline (5 g, 31 mmol) was dissolved in sulfuric acid (23 mL, 0.42 mol), to which nitric acid (4.5 mL, 0.11 mol) was slowly added dropwise, which was then stirred at room temperature for four hours. When the reaction was completed, the resultant was cooled to 0° C., and neutralized with 1M ammonium hydroxide. The generated solid was dissolved in ethyl acetate, dried with anhydrous sodium sulfate, and then filtered. The solvent was removed by vacuum distillation, and the residue was purified by a column chromatography (ethyl acetate/n-hexane=⅓) to obtain 3.55 g of the desired compound as a white solid (yield 55.7%).
Quantity
5 g
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reactant
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23 mL
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4.5 mL
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0 (± 1) mol
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Yield
55.7%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 4-chloroquinoline (1.0 g, 6.13 mmol) in conc. H2SO4 (4.5 mL) was drop wise added conc. HNO3 (1.8 mL) at 0° C. and the reaction mixture was stirred at 0-15° C. for 3 h. Then the reaction mixture was quenched by addition of aq. NH4OH at 0° C. and the pH of the reaction mixture was adjusted to 8. The solid precipitate was filtered and the filter cake was further purified by column chromatography to afford 900 mg of the title product. 1H NMR (300 MHz, DMSO d6): δ 8.98 (d, J=5.1 Hz, 1H), 8.50-8.47 (d, J=9.0 Hz, 1H), 8.41 (d, J=7.8 Hz, 1H), 8.02-7.99 (d, J=4.8 Hz, 1H), 7.96-7.90 (t, J=7.8 Hz, 1H).
Quantity
1 g
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1.8 mL
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4.5 mL
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Synthesis routes and methods V

Procedure details

4-Chloroquinoline (10.0 g, 61.3 mmol) was added in small portions to sulfuric acid (45 mL) taking care to maintain the temperature at or below 15° C. Then the solution was cooled and maintained at −5° C. during the addition of fuming nitric acid (9 mL). The mixture was allowed to warm to room temperature and stirred for an additional 3 h. The reaction mix was poured on ice and basified (pH 9) with NH4OH. The resulting precipitate was filtered, washed well with water, dried, and recrystallized from methanol to provide 7.5 g (59%) of 6a as golden-brown needles; mp 128-129° C. (lit.32mp 129-130° C.); 1H NMR (CDCl3) δ 7.67 (d, 1H, J=4.5), 7.75 (dd, 1H, J=8.6, J=7.6), 8.10 (dd, 1H, J=7.6, J=1.3), 8.48 (dd, 1H, J=8.6, J=1.3), 8.94 (d, 1H, J=4.5); 13C NMR (CDCl3) δ 123.0, 124.4, 126.5, 127.5, 128.3, 140.6, 143.2, 148.7, 152.1. The mother liquor was evaporated and chromatographed in 19:1 hexanes-ethyl acetate, to provide 2.05 g (16%) of the 5-nitro isomer 6d as a very light yellow solid; mp 144-146° C. (lit.31 mp 150° C.); 1H NMR (CDCl3) δ 7.65 (d, 1H, J=4.7), 7.82 (m, 2H), 8.35 (dd, 1H, J=2.5, J=7.3), 8.90 (d, 1H, J=4.7); 13C NMR (CDCl3) δ 118.2, 123.4, 125.1, 128.8,134.2,135.6, 139.1,149.7,151.2.
Quantity
10 g
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reactant
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45 mL
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9 mL
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0 (± 1) mol
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Yield
59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural information about 4-Chloro-8-nitroquinoline was revealed by the research?

A1: The research utilized single-crystal X-ray diffraction measurements to determine the structure of this compound []. This technique provides valuable insights into the three-dimensional arrangement of atoms within the molecule, bond lengths, and bond angles. While the paper doesn't detail specific parameters, this structural information is crucial for understanding the compound's reactivity and potential interactions with other molecules.

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